tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride
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Overview
Description
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclobutyl group, and a methyl-carbamate group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride typically involves multiple steps. The process begins with the preparation of the aminocyclobutyl intermediate, which is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors and probes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable carbamate bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate
- tert-Butyl N-(trans-3-amino-3-methyl-cyclobutyl)carbamate
Uniqueness
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .
Properties
Molecular Formula |
C10H21ClN2O2 |
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Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |
InChI Key |
AZMBGHNFJGZPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |
Origin of Product |
United States |
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